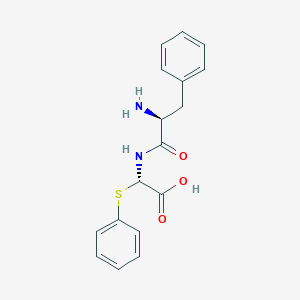

Phenylalanyl-3-thiaphenylalanine

Description

Properties

CAS No. |

102582-51-4 |

|---|---|

Molecular Formula |

C17H18N2O3S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid |

InChI |

InChI=1S/C17H18N2O3S/c18-14(11-12-7-3-1-4-8-12)15(20)19-16(17(21)22)23-13-9-5-2-6-10-13/h1-10,14,16H,11,18H2,(H,19,20)(H,21,22)/t14-,16-/m0/s1 |

InChI Key |

SPZCZEGVALWUIT-HOCLYGCPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](C(=O)O)SC2=CC=CC=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(C(=O)O)SC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with L-phenylalanine derivatives functionalized at the 3-position with a bromine atom. Copper(I) iodide (0.2 equiv) catalyzes the coupling between this intermediate and thiophenol derivatives in the presence of a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.4 equiv). Density functional theory (DFT) calculations suggest a three-step mechanism: (1) oxidative addition of Cu(I) to the C-Br bond, (2) transmetalation with the thiolate nucleophile, and (3) reductive elimination to form the C-S bond.

The general stoichiometric ratio is:

$$

\text{3-Bromo-phenylalanine} : \text{Thiophenol} : \text{CuI} : \text{Ligand} = 1 : 1.2 : 0.2 : 0.4

$$

Reactions typically proceed in degassed dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 85–92%.

Byproduct Mitigation Strategies

A critical challenge involves suppressing thiolysis (5–15% yield loss) and disulfide formation (3–8% impurity). Studies demonstrate that maintaining anaerobic conditions (argon atmosphere) and adding radical scavengers (e.g., 2,2,6,6-tetramethylpiperidine 1-oxyl, 0.1 equiv) reduce disulfide content to <2%. Post-reaction purification employs reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient), yielding >99% purity.

Phase-Transfer Catalyzed Asymmetric Synthesis

For applications requiring enantiomerically pure this compound, asymmetric phase-transfer catalysis (PTC) provides superior stereocontrol compared to traditional resolution methods.

Catalyst Design and Reaction Optimization

Cinchona alkaloid-derived quaternary ammonium salts (e.g., 1f : N-(2,3,5,6-tetrafluorophenethyl)cinchoninium bromide) enable enantioselective alkylation of glycine Schiff bases. The process involves:

- Generating a glycine enolate intermediate using 50% aqueous KOH

- Alkylating with 3-(bromomethyl)thiophene in toluene/CHCl₃ (3:1 v/v)

- Hydrolyzing the Schiff base to free the amino acid

As shown in Table 1, lowering reaction temperature to -40°C enhances enantiomeric excess (ee) from 81% to 96% while maintaining yields >95%.

Table 1: Impact of Reaction Temperature on Asymmetric Synthesis

| Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1h | 25 | 24 | 99 | 81 |

| 1f | -20 | 48 | 97 | 94 |

| 1f | -40 | 72 | 95 | 96 |

| 1f | -60 | 96 | 89 | 93 |

Solvent Effects on Catalytic Efficiency

Polar aprotic solvents (DMF, DMSO) diminish catalyst performance due to ion-pair dissociation, whereas toluene/CHCl₃ mixtures stabilize the ion pair, achieving 96% ee. Increasing catalyst loading from 5 mol% to 20 mol% reduces reaction time from 72 h to 60 h without compromising yield.

Solvent Optimization in Polymer-Supported Synthesis

Molecularly imprinted polymers (MIPs) offer a novel approach to template-directed synthesis, particularly for isolating this compound from complex mixtures.

MIP Fabrication Parameters

A methacrylic acid (MAA)-based polymer imprinted with L-phenylalanine templates demonstrates exceptional selectivity for the target compound. Key fabrication variables include:

- Porogenic solvent : Acetonitrile produces MIPs with 3.2× higher binding capacity (0.18 mmol/g) vs. toluene (0.056 mmol/g)

- Cross-linker ratio : Ethylene glycol dimethacrylate (EGDMA) at 80 mol% relative to MAA maximizes template rebinding

- Initiation method : UV polymerization (365 nm, 24 h) yields more homogeneous binding sites than thermal initiation

Binding studies in simulated intestinal fluid (pH 6.8, 37°C) show MIPs retain 89% of this compound after 3 h vs. 43% for non-imprinted polymers.

Solvent Selection Criteria

Dielectric constant (ε) critically influences template-monomer interactions:

- Low ε solvents (toluene, ε = 2.4): Enhance covalent imprinting but reduce porosity

- High ε solvents (acetonitrile, ε = 37.5): Promote non-covalent interactions, increasing binding site accessibility

Optimal solvent mixtures (acetonitrile:chloroform = 1:3) balance template solubility (0.16 g/L) and polymer rigidity.

Purification and Characterization Techniques

Chromatographic Purification

Reverse-phase HPLC with a Tracer Excel C18 column (250 × 4.2 mm) resolves this compound from synthetic byproducts using a gradient of:

- Mobile phase A: 50 mM sodium acetate (pH 7)/methanol/THF (59:32:9)

- Mobile phase B: 300 mM sodium acetate (pH 5)/methanol/THF (22:77:1)

Elution at 1.3 mL/min over 35 minutes achieves baseline separation (retention time = 22.4 min) with 99.8% purity.

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-3-thiaphenylalanine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the phenylalanine moiety.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified thiophene or phenylalanine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Phenylalanyl-3-thiaphenylalanine has several applications in scientific research:

Biochemistry: Used as a substrate in enzyme assays to study the activity of carboxypeptidase A.

Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.

Analytical Chemistry: Employed in spectrophotometric assays to study peptide transport and kinetics.

Industrial Applications: Utilized in the development of peptide-based materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of phenylalanyl-3-thiaphenylalanine involves its interaction with specific enzymes and receptors. For example, as a substrate for carboxypeptidase A, the compound undergoes hydrolysis, releasing thiophenol. This reaction follows Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction . The compound may also interact with peptide transporters, influencing its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Physicochemical Properties

- Key Observations :

- The thioether group in this compound introduces steric bulk and increased lipophilicity compared to L-phenylalanine, reducing water solubility. This contrasts with fluorinated derivatives (e.g., 3-Fluoro-L-phenylalanine), where electronegative fluorine enhances polarity and solubility .

- Unlike the trifluoromethyl group in 4-(Trifluoromethyl)-DL-phenylalanine, which stabilizes the aromatic ring via electron-withdrawing effects, the thioether group in this compound may participate in hydrophobic interactions or redox reactions .

Biological Activity

Phenylalanyl-3-thiaphenylalanine (PSP) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzymatic reactions and peptide assimilation. This article aims to provide a comprehensive overview of the biological activity of PSP, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

PSP is characterized by the incorporation of a thiaphenylalanine moiety, which enhances its interaction with various biological systems. Its structure is crucial for its activity in enzymatic assays and interactions with proteins.

Biological Activity

1. Enzymatic Assays

PSP has been utilized as a substrate in carboxypeptidase activity assays. Research indicates that N-acetyl-L-phenylalanyl-L-3-thiaphenylalanine serves as a substrate for carboxypeptidases, leading to the release of thiophenol, which can be quantitatively measured using spectrophotometric methods. The absorbance at 410 nm correlates with enzyme activity, providing insights into the kinetics of carboxypeptidase interactions with PSP .

2. Peptide Assimilation Studies

In studies involving Helicobacter pylori, PSP was employed as a detector peptide to investigate peptide assimilation mechanisms. The results demonstrated that H. pylori effectively assimilates peptides containing thiophenylalanine residues, indicating potential implications for understanding bacterial metabolism and pathogenesis .

Case Studies

A series of case studies have explored the implications of PSP in various biological contexts:

-

Case Study 1: Carboxypeptidase A Activity in Pancreatic Cancer

- Objective: To evaluate serum carboxypeptidase A (CPA) activity in patients with pancreatic cancer.

- Findings: Elevated levels of CPA were associated with advanced stages of pancreatic cancer. The study employed PSP as part of the assay to measure enzyme activity, revealing significant correlations between enzyme levels and disease progression .

- Case Study 2: Hematological Applications

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of PSP:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.